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Compound of Interest

Compound Name: 2-Amino-6-ethylpyrimidin-4-ol

Cat. No.: B1384147 Get Quote

Despite extensive searches of scientific literature and chemical databases, detailed

experimental spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR

Spectroscopy) for 2-Amino-6-ethylpyrimidin-4-ol remains largely unavailable in the public

domain. While the compound is listed by several commercial suppliers, the corresponding

characterization data is not provided. This guide, therefore, serves as a predictive and

comparative analysis based on the known spectroscopic behaviors of structurally similar

compounds, offering researchers a foundational understanding for the characterization of this

molecule.

Molecular Structure and Predicted Spectroscopic
Behavior
2-Amino-6-ethylpyrimidin-4-ol (CAS 5734-66-7) is a substituted pyrimidine with the molecular

formula C₆H₉N₃O and a molecular weight of 139.16 g/mol . Its structure features a pyrimidine

core with an amino group at the C2 position, a hydroxyl group at the C4 position, and an ethyl

group at the C6 position. It is important to note that this compound can exist in tautomeric

forms, primarily the -ol and -one forms, which will influence its spectroscopic properties,

particularly in different solvents.

DOT Script of Tautomeric Forms
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2-Amino-6-ethylpyrimidin-4-ol (-ol form) 2-Amino-6-ethylpyrimidin-4(3H)-one (-one form)

Tautomerization

Click to download full resolution via product page

Caption: Tautomeric equilibrium between the hydroxyl (-ol) and keto (-one) forms of 2-Amino-
6-ethylpyrimidin-4-ol.

Predicted Spectroscopic Data
The following sections outline the expected spectroscopic data for 2-Amino-6-ethylpyrimidin-
4-ol based on the analysis of closely related structures, such as 2-amino-6-methylpyrimidin-4-

ol.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the protons of the ethyl group,

the vinyl proton on the pyrimidine ring, and the exchangeable protons of the amino and

hydroxyl/amide groups.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Amino-6-ethylpyrimidin-4-ol

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~1.1-1.3 Triplet 3H -CH₂CH₃

~2.3-2.5 Quartet 2H -CH₂CH₃

~5.5-5.8 Singlet 1H C5-H

~6.5-7.0 Broad Singlet 2H -NH₂

~10.0-11.0 Broad Singlet 1H -OH / -NH-
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Note: Chemical shifts for -NH₂ and -OH/-NH- protons are highly dependent on solvent and

concentration and may exchange with deuterium in solvents like D₂O.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Amino-6-ethylpyrimidin-4-ol

Chemical Shift (δ, ppm) Assignment

~12-14 -CH₂CH₃

~25-30 -CH₂CH₃

~95-100 C5

~155-160 C2

~160-165 C6

~165-170 C4

Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The electron ionization

(EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the

molecular weight.

Table 3: Predicted Mass Spectrometry Data for 2-Amino-6-ethylpyrimidin-4-ol

m/z Interpretation

139 [M]⁺

124 [M - CH₃]⁺

111 [M - C₂H₄]⁺

Infrared (IR) Spectroscopy
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The IR spectrum will show characteristic absorption bands for the various functional groups

present in the molecule.

Table 4: Predicted IR Absorption Bands for 2-Amino-6-ethylpyrimidin-4-ol

Wavenumber (cm⁻¹) Intensity Assignment

3300-3500 Strong, Broad N-H stretching (amino group)

3100-3300 Broad
O-H stretching (hydroxyl

group) / N-H stretching (amide)

2850-2970 Medium C-H stretching (ethyl group)

~1650 Strong C=O stretching (keto tautomer)

~1600 Strong
C=N and C=C stretching

(pyrimidine ring)

~1550 Strong N-H bending (amino group)

Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data for 2-Amino-6-
ethylpyrimidin-4-ol.

NMR Spectroscopy
Workflow for NMR Analysis
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Sample Preparation:
 Dissolve ~10 mg in 0.6 mL of deuterated solvent (e.g., DMSO-d₆).

Instrument Setup:
 Place sample in spectrometer, lock, and shim.

¹H NMR Acquisition:
 Acquire spectrum with appropriate parameters.

¹³C NMR Acquisition:
 Acquire spectrum with appropriate parameters.

Data Processing:
 Fourier transform, phase correction, and baseline correction.

Spectral Analysis:
 Assign peaks and determine coupling constants.

Click to download full resolution via product page

Caption: General workflow for acquiring and analyzing NMR spectra.

Sample Preparation: Accurately weigh approximately 10-20 mg of 2-Amino-6-
ethylpyrimidin-4-ol and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃,

or MeOD) in an NMR tube.

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program.

Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32

scans.

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse

program. A larger number of scans (e.g., 1024 or more) will likely be necessary to achieve a

good signal-to-noise ratio.

Mass Spectrometry
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Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for solid samples or after dissolution in a suitable solvent

for techniques like electrospray ionization (ESI).

Ionization: Utilize an appropriate ionization technique, such as electron ionization (EI) for

volatile compounds or ESI for less volatile or thermally labile compounds.

Data Acquisition: Scan a suitable mass-to-charge (m/z) range to detect the molecular ion

and significant fragment ions.

Infrared Spectroscopy
Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the

compound with dry KBr powder and pressing it into a thin disk. Alternatively, use an

Attenuated Total Reflectance (ATR) accessory for a solid sample.

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Acquire a background spectrum first and then the sample spectrum.

Conclusion
While experimental data for 2-Amino-6-ethylpyrimidin-4-ol is not readily available, the

predicted spectroscopic data and general experimental protocols provided in this guide offer a

solid foundation for researchers working with this compound. The actual observed data may

vary depending on the experimental conditions, particularly the solvent used for NMR analysis,

due to the tautomeric nature of the molecule. It is strongly recommended that researchers

acquiring experimental data for this compound for the first time perform a full suite of

spectroscopic analyses to confirm its identity and structure.

References
Due to the lack of specific literature for 2-Amino-6-ethylpyrimidin-4-ol, this section cannot be

populated with direct references for its spectroscopic data. Researchers should consult general

spectroscopy textbooks and databases for information on related compounds.
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[https://www.benchchem.com/product/b1384147#spectroscopic-data-of-2-amino-6-
ethylpyrimidin-4-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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